molecular formula C16H10N2O4S2 B14567496 4-(4-Nitrophenyl)-2-[(4-nitrophenyl)methylidene]-2H-1,3-dithiole CAS No. 61782-79-4

4-(4-Nitrophenyl)-2-[(4-nitrophenyl)methylidene]-2H-1,3-dithiole

Cat. No.: B14567496
CAS No.: 61782-79-4
M. Wt: 358.4 g/mol
InChI Key: FFFSKNIMUQVPDM-UHFFFAOYSA-N
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Description

4-(4-Nitrophenyl)-2-[(4-nitrophenyl)methylidene]-2H-1,3-dithiole: is an organic compound characterized by the presence of nitrophenyl groups and a dithiole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Nitrophenyl)-2-[(4-nitrophenyl)methylidene]-2H-1,3-dithiole typically involves the reaction of 4-nitrobenzaldehyde with a dithiole precursor under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Nitrophenyl)-2-[(4-nitrophenyl)methylidene]-2H-1,3-dithiole undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: 4-(4-Nitrophenyl)-2-[(4-nitrophenyl)methylidene]-2H-1,3-dithiole is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials with specific properties.

Biology and Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of drugs with specific biological activities. Research is ongoing to explore its potential as an antimicrobial or anticancer agent.

Industry: In the industrial sector, this compound is used in the production of dyes and pigments due to its vibrant color and stability. It is also explored for use in electronic materials, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 4-(4-Nitrophenyl)-2-[(4-nitrophenyl)methylidene]-2H-1,3-dithiole involves its interaction with molecular targets through its nitrophenyl and dithiole groups. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or activation. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

    4-Nitrophenyl acetate: Used in enzymatic assays and as a substrate for esterase activity.

    4-Nitrophenyl palmitate: Used in lipase activity assays and as a substrate in biochemical research.

    4-Nitrophenyl (p-tolyl)methanone: Used in organic synthesis and as an intermediate in the production of other compounds.

Uniqueness: 4-(4-Nitrophenyl)-2-[(4-nitrophenyl)methylidene]-2H-1,3-dithiole stands out due to its dithiole ring, which imparts unique chemical properties and reactivity. This makes it a valuable compound for specialized applications in materials science and medicinal chemistry.

Properties

CAS No.

61782-79-4

Molecular Formula

C16H10N2O4S2

Molecular Weight

358.4 g/mol

IUPAC Name

4-(4-nitrophenyl)-2-[(4-nitrophenyl)methylidene]-1,3-dithiole

InChI

InChI=1S/C16H10N2O4S2/c19-17(20)13-5-1-11(2-6-13)9-16-23-10-15(24-16)12-3-7-14(8-4-12)18(21)22/h1-10H

InChI Key

FFFSKNIMUQVPDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=C2SC=C(S2)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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